

# In-Depth Technical Guide: 4-Acetoxy-4'-pentyloxybenzophenone (CAS 890099-89-5)

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Compound of Interest

4-Acetoxy-4'pentyloxybenzophenone

Cat. No.:

B1292310

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Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific published data for **4-Acetoxy-4'-pentyloxybenzophenone** (CAS 890099-89-5). While the compound is available commercially, detailed information regarding its synthesis, analytical characterization, biological activity, and experimental protocols is not readily available in the public domain.

Therefore, this guide has been constructed based on established principles of organic chemistry and pharmacology related to the broader class of benzophenone derivatives. The experimental protocols, data, and biological activities described herein are hypothetical and illustrative. They are intended to serve as a general framework for researchers and drug development professionals interested in this class of compounds, rather than a definitive guide for the specific molecule.

### **Core Compound Information**

**4-Acetoxy-4'-pentyloxybenzophenone** is a diarylketone with a molecular formula of  $C_{20}H_{22}O_4$  and a molecular weight of 326.39 g/mol . The structure features a benzophenone core with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other.



Property	Value	Source
CAS Number	890099-89-5	Commercial Supplier Data
Molecular Formula	C20H22O4	Commercial Supplier Data
Molecular Weight	326.39 g/mol	Commercial Supplier Data
IUPAC Name	(4-(4-pentyloxybenzoyl)phenyl) acetate	N/A
Appearance	White to off-white solid (predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water (predicted)	N/A

# **Hypothetical Synthesis**

A plausible synthetic route to **4-Acetoxy-4'-pentyloxybenzophenone** would involve a two-step process starting from commercially available materials:

- Friedel-Crafts Acylation: Reaction of anisole with 4-pentyloxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-methoxy-4'pentyloxybenzophenone.
- Demethylation and Acetylation: Demethylation of the methoxy group to a hydroxyl group, followed by acetylation with acetic anhydride to afford the final product.

### **Experimental Protocol: Hypothetical Synthesis**

Step 1: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone

• To a stirred solution of 4-pentyloxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of



dimethylformamide (DMF).

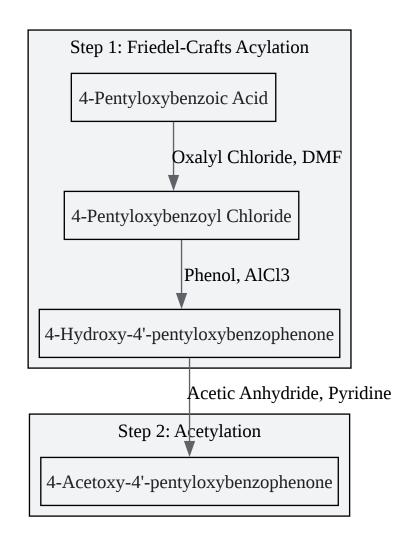
- Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
- In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM.
- Cool the AlCl₃ suspension to 0 °C and add phenol (1.1 eq) portion-wise.
- To this mixture, add the freshly prepared 4-pentyloxybenzoyl chloride solution dropwise at 0
   °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-hydroxy-4'-pentyloxybenzophenone.

#### Step 2: Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone

- Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and pyridine (2.0 eq).
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.
- Extract the product with ethyl acetate (3x).



- Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **4-Acetoxy-4'-pentyloxybenzophenone**.



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Hypothetical two-step synthesis of the target compound.

# **Analytical Characterization (Predicted)**



The structure of the synthesized compound would be confirmed using standard analytical techniques.

Technique	Predicted Data
<sup>1</sup> H NMR	Aromatic protons in the range of 7.0-8.0 ppm.  Singlet for the acetoxy methyl group around 2.3 ppm. Triplet for the terminal methyl of the pentyloxy group around 0.9 ppm. Multiplets for the methylene groups of the pentyloxy chain between 1.4-4.1 ppm.
<sup>13</sup> C NMR	Carbonyl carbon signal around 195 ppm.  Signals for aromatic carbons between 115-165 ppm. Acetoxy carbonyl signal around 169 ppm and methyl signal around 21 ppm. Signals for the pentyloxy chain carbons between 14-68 ppm.
Mass Spec (ESI+)	Predicted m/z for [M+H]+: 327.1591, for [M+Na]+: 349.1410.
FT-IR (KBr)	Carbonyl stretching (ketone) around 1650 cm <sup>-1</sup> .  Carbonyl stretching (ester) around 1760 cm <sup>-1</sup> .  C-O stretching (ether and ester) in the range of 1250-1050 cm <sup>-1</sup> . Aromatic C-H stretching around 3050 cm <sup>-1</sup> . Aliphatic C-H stretching around 2950 cm <sup>-1</sup> .

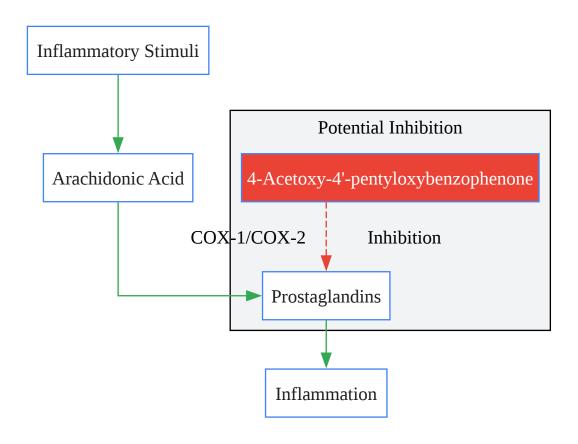
# Potential Biological Activities and Signaling Pathways

Based on the activities of other benzophenone derivatives, **4-Acetoxy-4'- pentyloxybenzophenone** could be investigated for a range of biological effects. The presence of the acetoxy group suggests it may act as a prodrug, being hydrolyzed in vivo to the corresponding 4-hydroxy derivative.



### **Potential as an Anti-inflammatory Agent**

Many benzophenone derivatives exhibit anti-inflammatory properties. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.



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Potential inhibition of the prostaglandin synthesis pathway.

#### **Potential as an Anticancer Agent**

Certain substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism could involve the induction of apoptosis through the modulation of key signaling pathways such as the p53 or MAPK pathways.

#### Potential as a UV-Filter

The benzophenone core is a well-known chromophore that absorbs UV radiation. This compound could potentially be explored for its UV-filtering properties in dermatological



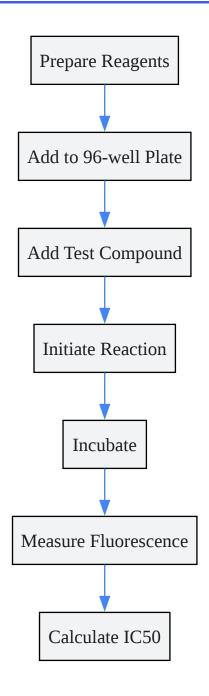
applications.

# Hypothetical Experimental Protocols for Biological Evaluation

#### In Vitro Anti-inflammatory Assay (COX Inhibition)

- Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
- Method: A commercial COX fluorescent inhibitor screening assay kit can be used.
- Procedure:
  - Prepare a stock solution of the test compound in DMSO.
  - In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
  - Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
  - Initiate the reaction by adding arachidonic acid.
  - Incubate at 37 °C for a specified time.
  - Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.





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Workflow for a COX inhibition assay.

## In Vitro Cytotoxicity Assay (MTT Assay)

- Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7).
- Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Procedure:



- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Determine the IC<sub>50</sub> value, representing the concentration that reduces cell viability by 50%.

#### Conclusion

While **4-Acetoxy-4'-pentyloxybenzophenone** (CAS 890099-89-5) is a commercially available compound, there is a notable absence of published scientific data detailing its synthesis, characterization, and biological properties. This guide provides a hypothetical framework based on the known chemistry and pharmacology of the benzophenone class of molecules. Researchers interested in this specific compound should undertake de novo synthesis, full analytical characterization, and a comprehensive biological evaluation to establish its properties. The illustrative protocols and potential activities outlined here can serve as a starting point for such investigations.

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